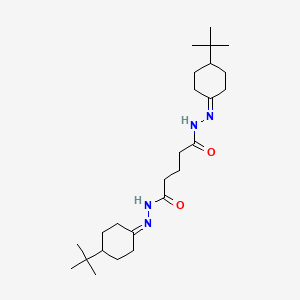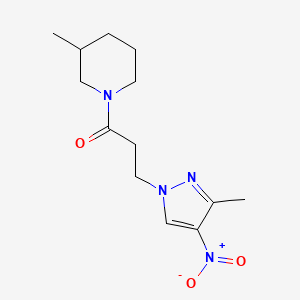![molecular formula C23H24N2O5 B14922404 3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14922404.png)
3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a butoxy group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the butoxy and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Butoxy Group: This step may involve the reaction of an appropriate butyl halide with a phenol derivative in the presence of a base.
Methoxyphenyl Group Addition: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic Acid
- Benzofuran Derivatives
- Anthracene-based Molecules
Uniqueness
What sets 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID apart is its combination of functional groups and the presence of the pyrazole ring, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H24N2O5/c1-4-5-11-30-20-10-9-16(13-21(20)29-3)12-19-15(2)24-25(22(19)26)18-8-6-7-17(14-18)23(27)28/h6-10,12-14H,4-5,11H2,1-3H3,(H,27,28)/b19-12- |
InChI Key |
DJRAZQQAVFCKES-UNOMPAQXSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14922330.png)
![Propan-2-yl 2-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B14922338.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![ethyl 4-{[(2E)-2-cyano-3-{4-[(naphthalen-2-ylsulfonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14922355.png)



![2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B14922372.png)
![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
methanone](/img/structure/B14922381.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14922389.png)
![2,3-dimethoxy-6-[(E)-{2-[4-(naphthalen-1-ylamino)-4-oxobutanoyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14922400.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14922408.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B14922411.png)
